molecular formula C13H20FN5 B11738024 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738024
M. Wt: 265.33 g/mol
InChI Key: VTCYOMFBLPYCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl, methyl, and fluoroethyl groups through alkylation reactions. The final step usually involves the formation of the amine linkage between the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of new derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The fluoroethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” lies in its fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H20FN5/c1-3-18-10-12(11(2)17-18)8-15-9-13-4-6-16-19(13)7-5-14/h4,6,10,15H,3,5,7-9H2,1-2H3

InChI Key

VTCYOMFBLPYCDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=NN2CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.